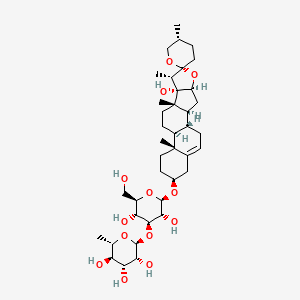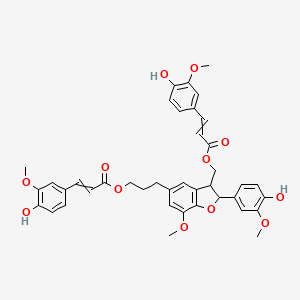![molecular formula C16H27NO3S B602861 Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine CAS No. 1206091-79-3](/img/structure/B602861.png)
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine is an organic compound characterized by its complex structure, which includes a sulfonyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine typically involves multiple steps. One common method includes the sulfonylation of an amine precursor with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to amine derivatives under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl{[3-(methylethyl)-4-methoxyphenyl]sulfonyl}amine
- Dimethyl{[3-(methylethyl)-4-ethoxyphenyl]sulfonyl}amine
- Dimethyl{[3-(methylethyl)-4-butoxyphenyl]sulfonyl}amine
Uniqueness: Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
1206091-79-3 |
|---|---|
Molekularformel |
C16H27NO3S |
Molekulargewicht |
313.5g/mol |
IUPAC-Name |
N,N-dimethyl-4-pentoxy-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-6-7-8-11-20-16-10-9-14(12-15(16)13(2)3)21(18,19)17(4)5/h9-10,12-13H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
BWWMHAQRBUIKKP-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


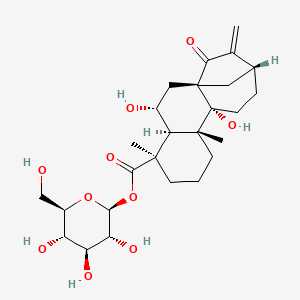
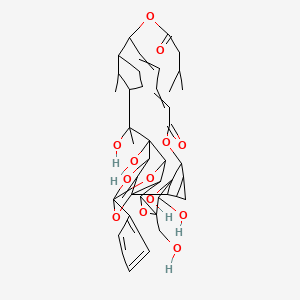


![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)

![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B602788.png)

![(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B602791.png)
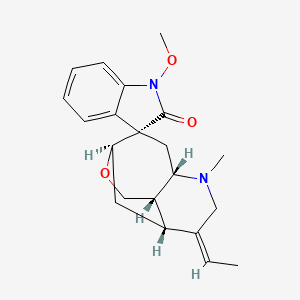
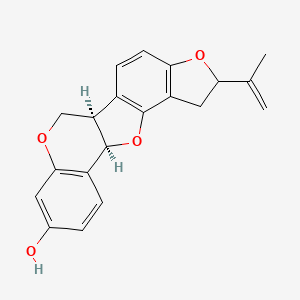
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)
